

Application Notes and Protocols for Nlrp3-IN-44 in Sterile Inflammation Research

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Compound of Interest

Compound Name: *Nlrp3-IN-44*

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Introduction to Sterile Inflammation and the NLRP3 Inflammasome

Sterile inflammation is a critical immune response triggered by non-microbial signals, often referred to as damage-associated molecular patterns (DAMPs). These signals are released from stressed or dying cells and can include ATP, uric acid crystals, and cholesterol crystals. A key mediator of this process is the NLRP3 inflammasome, a multi-protein complex within the innate immune system.^{[1][2]}

The activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is initiated by signals that lead to the transcriptional upregulation of NLRP3 and pro-interleukin-1 β (pro-IL-1 β). The second step, "activation," is triggered by a wide array of stimuli that lead to the assembly of the NLRP3 inflammasome complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the activation of caspase-1, which in turn cleaves pro-IL-1 β and pro-IL-18 into their mature, pro-inflammatory forms.^{[3][4]} Dysregulation of the NLRP3 inflammasome is implicated in a variety of sterile inflammatory diseases, including gout, atherosclerosis, and neurodegenerative disorders.

Nlrp3-IN-44: A Potent and Specific NLRP3 Inhibitor

Nlrp3-IN-44 (also referred to as compound P33) is a potent, specific, and orally bioavailable inhibitor of the NLRP3 inflammasome.[5][6] It directly binds to the NLRP3 protein with high affinity, thereby preventing the downstream activation of caspase-1 and the subsequent release of inflammatory cytokines. Its mechanism of action involves the suppression of ASC oligomerization during the assembly of the inflammasome complex.[5][6] These properties make **Nlrp3-IN-44** an invaluable tool for studying the role of the NLRP3 inflammasome in sterile inflammation and for the development of novel therapeutics.

Data Presentation

The following tables summarize the key quantitative data for **Nlrp3-IN-44**, providing a clear reference for its potency and pharmacokinetic properties.

Table 1: In Vitro Activity of **Nlrp3-IN-44**

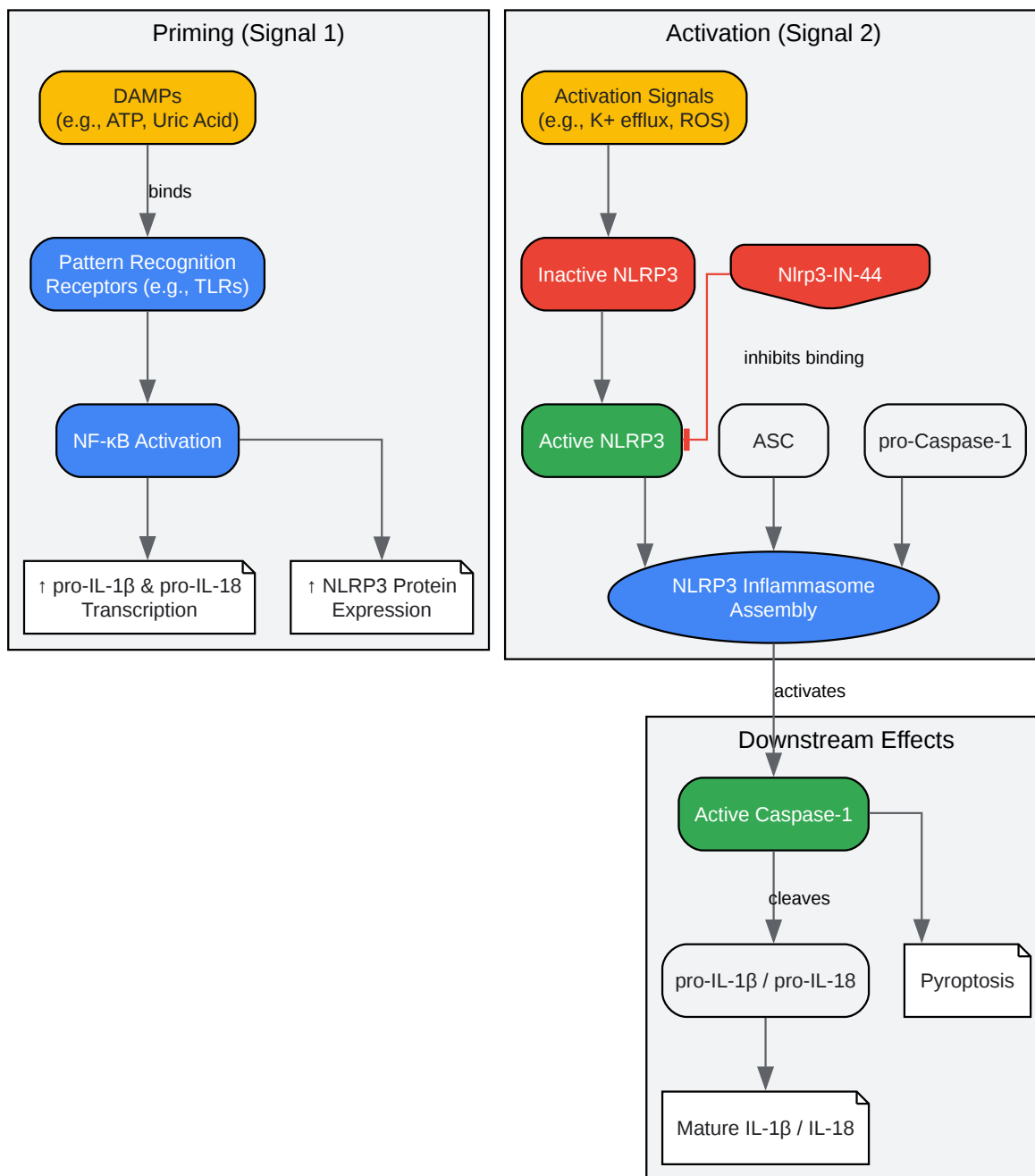
Parameter	Cell Line/System	Value	Reference
IC50 (IL-1 β release)	Human THP-1 cells	2.7 nM	[5][6]
Murine BMDMs	15.3 nM	[5][6]	
Human PBMCs	2.9 nM	[5][6]	
Binding Affinity (Kd)	NLRP3 protein	17.5 nM	[5][6]

Table 2: Pharmacokinetic Properties of **Nlrp3-IN-44**

Parameter	Species	Value	Reference
Oral Bioavailability	Mice	62%	[5][6]

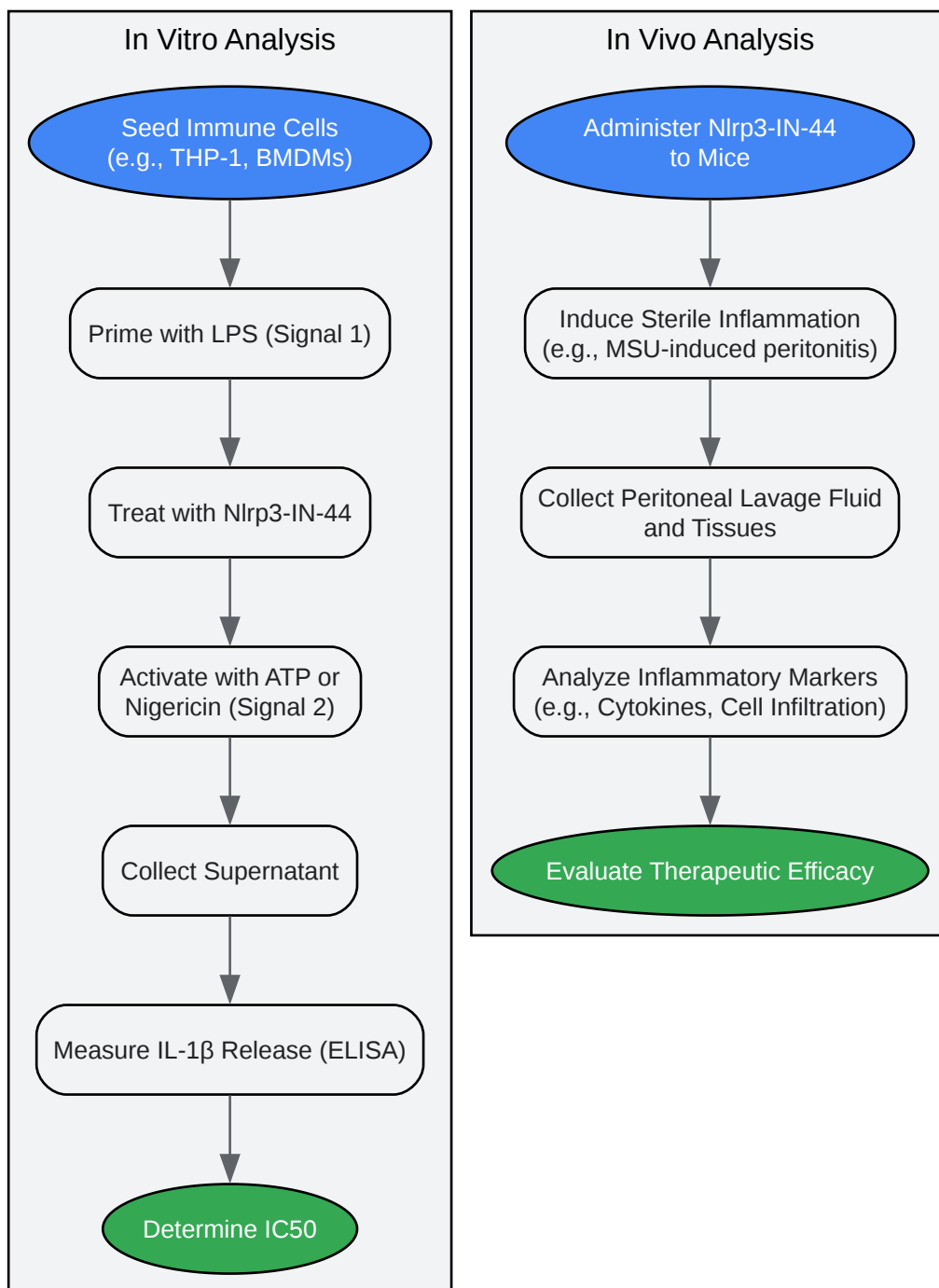
Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.



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Caption: Canonical NLRP3 inflammasome signaling pathway and the inhibitory action of **Nlrp3-IN-44**.



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Caption: General experimental workflows for evaluating **Nlrp3-IN-44** activity in vitro and in vivo.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to study the effect of **Nlrp3-IN-44** on sterile inflammation.

In Vitro NLRP3 Inflammasome Activation and Inhibition in THP-1 Macrophages

Objective: To determine the in vitro potency of **Nlrp3-IN-44** in inhibiting NLRP3 inflammasome-mediated IL-1 β release in human THP-1 macrophage-like cells.

Materials:

- Human THP-1 monocytes
- RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
- Phorbol 12-myristate 13-acetate (PMA)
- Lipopolysaccharide (LPS)
- Adenosine triphosphate (ATP) or Nigericin
- **Nlrp3-IN-44**
- DMSO (vehicle control)
- Human IL-1 β ELISA kit
- 96-well cell culture plates

Procedure:

- Cell Differentiation:
 - Seed THP-1 monocytes in a 96-well plate at a density of 5×10^4 cells/well in RPMI-1640 medium containing 100 ng/mL PMA.

- Incubate for 48-72 hours at 37°C and 5% CO₂ to differentiate the monocytes into adherent macrophage-like cells.
- Priming (Signal 1):
 - Carefully remove the PMA-containing medium and replace it with fresh, serum-free RPMI-1640 medium.
 - Prime the cells with 1 µg/mL LPS for 3-4 hours at 37°C.
- Inhibitor Treatment:
 - Prepare serial dilutions of **Nlrp3-IN-44** in serum-free RPMI-1640 medium. A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of **Nlrp3-IN-44**.
 - After LPS priming, gently wash the cells with PBS and add the medium containing the different concentrations of **Nlrp3-IN-44** or vehicle.
 - Incubate for 1 hour at 37°C.
- Activation (Signal 2):
 - Activate the NLRP3 inflammasome by adding ATP to a final concentration of 5 mM or Nigericin to a final concentration of 10 µM.
 - Incubate for 1-2 hours at 37°C.
- Sample Collection and Analysis:
 - Centrifuge the 96-well plate at 500 x g for 5 minutes.
 - Carefully collect the cell culture supernatants.
 - Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
- Data Analysis:

- Calculate the percentage of inhibition of IL-1 β release for each concentration of **Nlrp3-IN-44** compared to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the log concentration of **Nlrp3-IN-44** and fitting the data to a four-parameter logistic curve.

In Vivo MSU-Induced Peritonitis Model

Objective: To evaluate the in vivo efficacy of **Nlrp3-IN-44** in a mouse model of sterile inflammation induced by monosodium urate (MSU) crystals.

Materials:

- C57BL/6 mice (8-12 weeks old)
- Monosodium urate (MSU) crystals
- Sterile PBS
- **Nlrp3-IN-44**
- Vehicle control (e.g., 0.5% methylcellulose)
- Anesthesia (e.g., isoflurane)
- Peritoneal lavage buffer (e.g., cold PBS with 2 mM EDTA)
- ELISA kits for murine IL-1 β and other cytokines
- Flow cytometer and antibodies for immune cell profiling (e.g., anti-Ly6G for neutrophils)

Procedure:

- Preparation of MSU Crystals:
 - Prepare a sterile suspension of MSU crystals in PBS at a concentration of 2 mg/mL. Ensure the crystals are of a size that can be readily phagocytosed.
- Animal Dosing:

- Acclimatize mice for at least one week before the experiment.
- Administer **Nlrp3-IN-44** or vehicle control to the mice via the desired route (e.g., oral gavage) at a predetermined dose. The timing of administration should be optimized, for example, 1 hour before the MSU challenge.
- Induction of Peritonitis:
 - Inject 0.5 mL of the MSU crystal suspension (1 mg per mouse) intraperitoneally (i.p.).
 - A control group should receive an i.p. injection of sterile PBS.
- Sample Collection:
 - At a designated time point after MSU injection (e.g., 6 hours), euthanize the mice.
 - Perform a peritoneal lavage by injecting 5-10 mL of cold peritoneal lavage buffer into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.
 - Collect blood via cardiac puncture for serum analysis.
- Analysis:
 - Centrifuge the peritoneal lavage fluid to pellet the cells.
 - Use the supernatant to measure cytokine levels (e.g., IL-1 β) by ELISA.
 - Resuspend the cell pellet and perform cell counts.
 - Use flow cytometry to quantify the infiltration of immune cells, particularly neutrophils, into the peritoneal cavity.
 - Measure cytokine levels in the serum by ELISA.
- Data Analysis:
 - Compare the levels of inflammatory cytokines and the number of infiltrating immune cells in the peritoneal lavage fluid and serum between the vehicle-treated and **Nlrp3-IN-44**-treated groups.

- Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed differences.

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